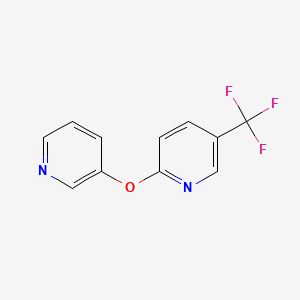

2-(pyridin-3-yloxy)-5-(trifluoromethyl)pyridine

描述

属性

IUPAC Name |

2-pyridin-3-yloxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-4-10(16-6-8)17-9-2-1-5-15-7-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGOTUPBJBQSRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Vapor-Phase Fluorination

A prominent industrial method involves vapor-phase reactions at temperatures exceeding 300°C using transition metal catalysts such as iron fluoride. For example, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate, is synthesized via simultaneous chlorination and fluorination of 3-picoline. The reaction proceeds in two phases:

-

Fluidized-Bed Phase : Fluorination of the methyl group yields 3-(trifluoromethyl)pyridine (3-TF).

-

Empty Phase : Nuclear chlorination of the pyridine ring produces 2,5-CTF.

By adjusting the chlorine gas ratio and temperature, the number of chlorine atoms on the ring can be controlled. However, multi-chlorinated by-products are inevitable, necessitating purification steps like catalytic hydrogenolysis.

Table 1: Vapor-Phase Reaction Conditions and Yields

| Precursor | Catalyst | Temperature (°C) | Major Product | Yield (%) |

|---|---|---|---|---|

| 3-Picoline | FeF₃ | 320 | 2,5-CTF | 78 |

| 2-Picoline | CrF₃ | 310 | 2-Chloro-3-TF-pyridine | 65 |

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

An alternative strategy involves assembling the pyridine ring from smaller trifluoromethyl-containing fragments. This method ensures precise placement of the trifluoromethyl group.

Cyclization Reactions

Cyclization of β-keto esters or enamines with trifluoromethylated amines has been reported. For instance, reacting ethyl 4,4,4-trifluoroacetoacetate with ammonium acetate under acidic conditions yields 5-(trifluoromethyl)pyridin-2-ol, which can be further functionalized.

Direct introduction of the trifluoromethyl group using reactive species like trifluoromethyl copper (CF₃Cu) is advantageous for late-stage functionalization. This method avoids multi-step synthesis and preserves existing functional groups.

Nucleophilic Trifluoromethylation

Bromo- or iodopyridines undergo substitution with CF₃Cu in polar aprotic solvents (e.g., DMF) at 80–100°C. For example, 2-bromo-5-nitropyridine reacts with CF₃Cu to form 2-(trifluoromethyl)-5-nitropyridine in 72% yield.

Table 2: Trifluoromethylation of Halopyridines

| Substrate | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromo-5-nitropyridine | CF₃Cu | DMF | 90 | 2-(Trifluoromethyl)-5-nitropyridine | 72 |

| 3-Iodopyridine | CF₃Cu | DMSO | 100 | 3-(Trifluoromethyl)pyridine | 68 |

Coupling Reactions for Introducing the Pyridin-3-yloxy Group

The pyridin-3-yloxy moiety is typically introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.

SNAr Reactions

Electron-deficient pyridines react with pyridin-3-ol derivatives under basic conditions. For instance, 2-chloro-5-(trifluoromethyl)pyridine reacts with potassium pyridin-3-olate in DMSO at 120°C to afford the target compound in 85% yield.

Ullmann-Type Coupling

Copper-catalyzed coupling between 3-hydroxypyridine and 2-iodo-5-(trifluoromethyl)pyridine in the presence of Cs₂CO₃ and 1,10-phenanthroline yields this compound.

Industrial-Scale Synthesis and Optimization

Industrial production prioritizes cost efficiency and scalability. Continuous flow reactors and catalyst recycling are employed to enhance yields. For example, unreacted 3-TF from vapor-phase processes is hydrogenolyzed and reintroduced into the reactor, reducing waste.

Analytical Characterization

Advanced techniques confirm the structure and purity of the final product:

化学反应分析

Types of Reactions

2-(pyridin-3-yloxy)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives.

科学研究应用

Pharmaceutical Applications

-

Drug Development :

- Compounds containing trifluoromethyl groups are often associated with enhanced biological activity due to improved binding interactions with biological targets. Research indicates that these groups can increase the efficacy of pharmaceutical agents by enhancing their pharmacokinetic properties .

- 2-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine has been studied for its potential as an enzyme inhibitor and receptor binder, making it a candidate for further investigation in drug development .

-

Cancer Treatment :

- The compound's structure suggests it may inhibit specific kinases involved in cancer progression, similar to other pyridine derivatives that target c-KIT mutations in gastrointestinal stromal tumors (GISTs) .

- Research on related compounds indicates that modifications to the pyridine structure can lead to significant changes in binding affinity and selectivity towards cancer-related targets .

Agrochemical Applications

-

Crop Protection :

- Trifluoromethylpyridine derivatives are well-established in agrochemical formulations, particularly as herbicides and fungicides. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is utilized in the synthesis of fluazinam, a potent fungicide .

- These compounds demonstrate enhanced efficacy against pests due to their unique chemical properties, which allow them to interact effectively with biological systems in plants .

- Market Presence :

| Compound Name | Structure | IC50 (nM) | Application |

|---|---|---|---|

| Sazetidine-A | Sazetidine-A Structure | 81 | Nicotinic receptor modulation |

| Fluazinam | Fluazinam Structure | <100 | Fungicide |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | TFMP Structure | 30 | Herbicide |

The above table summarizes key findings from studies on related compounds, highlighting their biological activities and applications.

作用机制

The mechanism of action of 2-(pyridin-3-yloxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyridin-3-yloxy group can facilitate interactions with target sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Key Insights :

- Electron-withdrawing groups (e.g., Br in compound 28) improve reactivity in cross-coupling reactions, achieving near-quantitative yields .

- Steric hindrance (e.g., pyrazole in 6g) reduces synthetic efficiency, as seen in the 47% yield .

- Fluorinated substituents (e.g., 2,4-difluorophenyl in compound 1) balance electronic effects and lipophilicity, critical for drug design .

Pharmacological Activity

The pyridin-3-yloxy group in the parent compound confers selective antagonism toward mGlu5 receptors, with 2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine exhibiting nanomolar potency . In contrast, analogs like 2-(p-tolyl)-5-(trifluoromethyl)pyridine lack reported biological data, suggesting substituent-dependent activity.

Physicochemical Properties

- Lipophilicity : Fluorinated analogs (e.g., 2,4-difluorophenyl derivative) exhibit increased logP values, enhancing blood-brain barrier penetration .

- Solubility : Methoxy-substituted derivatives (e.g., 5-methoxy-2-(trifluoromethyl)pyridine) show improved aqueous solubility compared to aryloxy variants .

- Stability : The trifluoromethyl group confers resistance to oxidative metabolism, extending half-life in vivo .

常见问题

Q. What synthetic methodologies are commonly employed for the preparation of 2-(pyridin-3-yloxy)-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Pd-catalyzed cross-coupling between halogenated pyridine precursors (e.g., 3-hydroxypyridine derivatives) and trifluoromethyl-substituted aryl halides. For example, Suzuki-Miyaura coupling using (2,4-difluorophenyl)boronic acid with 2-chloro-5-(trifluoromethyl)pyridine under Pd catalysis (e.g., PdCl(C₃H₅)(dppb)) achieves high yields (82%) under optimized conditions (110°C, toluene/MeOH/water solvent system) . Alternative routes include multi-step synthesis starting from substituted pyridines, such as N-oxidation followed by chlorination and fluorination, though total yields may vary (e.g., 30.5% in a four-step process) . Key factors affecting yield include catalyst loading, solvent polarity, and temperature control.

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

- Methodological Answer : Structural elucidation relies on multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and electronic environments. For example, ¹⁹F NMR can resolve trifluoromethyl group splitting patterns, while ¹H NMR identifies coupling between pyridyloxy protons and adjacent substituents . High-resolution mass spectrometry (HRMS) validates molecular weight, and HPLC with UV detection ensures purity (>98%) by quantifying impurities. Thermal stability is assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 30.5% vs. 77–93%) arise from differences in reaction parameters (catalyst type, solvent system) and substituent electronic effects . Systematic optimization involves:

- Screening Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) to enhance coupling efficiency.

- Adjusting solvent polarity (e.g., toluene vs. DMF) to stabilize intermediates.

- Using design of experiments (DoE) to identify critical variables (temperature, stoichiometry).

Reproducing reactions under inert atmospheres (argon/vacuum cycles) minimizes side reactions .

Q. What strategies are effective in designing analogs of this compound for targeting specific biological receptors?

- Methodological Answer : Structure-activity relationship (SAR) studies guide analog design. For instance, replacing the pyridin-3-yloxy group with electron-deficient aryl rings enhances binding to neurological targets like mGlu5 receptors, as demonstrated in the development of potent antagonists . Key steps include:

- Molecular docking to predict binding poses with receptor active sites.

- Introducing bioisosteres (e.g., replacing trifluoromethyl with difluoromethyl) to modulate lipophilicity .

- In vitro assays (e.g., radioligand displacement) to validate receptor affinity.

Q. How does the trifluoromethyl group influence the reactivity of this compound in catalytic transformations?

- Methodological Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity at the pyridine ring, directing regioselectivity in cross-coupling reactions. For example, in Pd-catalyzed C–H arylation, the para position to the trifluoromethyl group is preferentially functionalized due to enhanced electrophilic character . This reactivity is leveraged to synthesize Ir(III) complexes for luminescent materials, where trifluoromethyl groups improve thermal stability and electron transport properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。